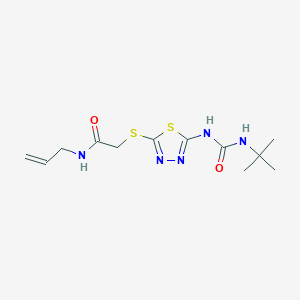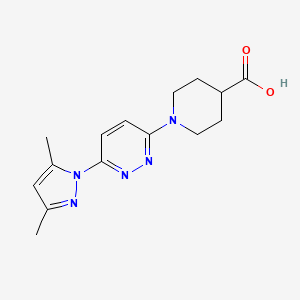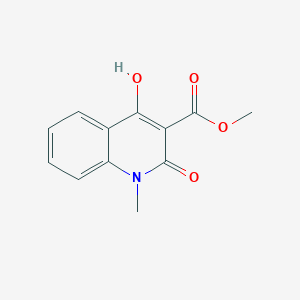
N-allyl-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-allyl-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide" involves multiple steps, including the preparation of 1,3,4-thiadiazol derivatives and subsequent functionalization. For instance, derivatives of 1,3,4-thiadiazol have been synthesized through various methodologies, including condensation reactions catalyzed by carbodiimide (Yu et al., 2014). These synthesis pathways are crucial for producing the core thiadiazol structure, which can be further modified to introduce additional functional groups such as the ureido and tert-butyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. The crystal structure and vibrational properties of related compounds have been studied to understand the molecular conformation and intramolecular interactions (Chen et al., 2021). These analyses reveal the presence of hydrogen bonding, π–π stacking, and Van der Waals forces that stabilize the molecular structure.
Chemical Reactions and Properties
The chemical reactivity of "this compound" derivatives is influenced by the presence of the 1,3,4-thiadiazol moiety and other functional groups. These compounds can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. The ureido and thiadiazol groups play a pivotal role in the chemical behavior of these molecules, affecting their reactivity towards different reagents.
Physical Properties Analysis
The physical properties of compounds within this class are characterized by their solubility, melting points, and crystalline nature. The synthesis and characterization of related compounds provide insights into their physical properties, which are crucial for their application in different fields (Wang et al., 2010). The molecular structure significantly influences these properties, with specific functional groups affecting solubility and melting points.
Chemical Properties Analysis
The chemical properties of "this compound" and its derivatives are defined by their reactivity, stability, and interaction with other molecules. Studies on similar compounds have explored their potential biological activities, providing insights into their chemical properties and how they interact with biological targets (Wu et al., 2017). These properties are essential for designing compounds with desired biological or chemical functions.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-allyl-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its analogs have been extensively studied for their potential in anticancer applications. Several studies have synthesized and evaluated derivatives of this compound for their cytotoxic activities against various cancer cell lines. For instance, the synthesis and molecular modeling of new imidazothiadiazole analogs showed promising cytotoxic results against breast cancer, highlighting the potential of these compounds in cancer treatment (Abu-Melha, 2021). Another study focused on synthesizing and evaluating 1,3,4-thiadiazole derivatives as possible anticancer agents, demonstrating significant cytotoxic activity against MCF7 and A549 cancer cell lines (Çevik et al., 2020).
Antitrypanosomal Activity
Research has also been conducted on the antitrypanosomal potential of 1,3,4-thiadiazole derivatives. A study synthesized novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones and evaluated their in vitro antitrypanosomal activity, demonstrating good to excellent potency against T. brucei gambience (Lelyukh et al., 2023).
Antimicrobial Research
Compounds related to this compound have been evaluated for their antimicrobial properties. A study synthesized N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides and reported significant anti-microbial activity against various bacteria and Candida species (Muhi-eldeen et al., 1988).
Eigenschaften
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S2/c1-5-6-13-8(18)7-20-11-17-16-10(21-11)14-9(19)15-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,13,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOXYGHFKVJDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)


![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)